molecular formula C17H31NO6 B12421979 TCO-PEG3-alcohol

TCO-PEG3-alcohol

Cat. No.: B12421979
M. Wt: 345.4 g/mol
InChI Key: ZOEYSGPCGAYWME-XGBNDESESA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TCO-PEG3-alcohol typically involves the conjugation of trans-cyclooctene with a polyethylene glycol linker and an alcohol group. The process begins with the preparation of trans-cyclooctene, which is then reacted with a polyethylene glycol derivative containing a terminal alcohol group. The reaction conditions often involve the use of organic solvents such as dichloromethane, acetonitrile, dimethylformamide, and dimethyl sulfoxide . The reaction is carried out under mild conditions to ensure the stability of the trans-cyclooctene moiety.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time. The product is then purified using techniques such as column chromatography and recrystallization to achieve the desired purity and yield .

Properties

Molecular Formula

C17H31NO6

Molecular Weight

345.4 g/mol

IUPAC Name

[(1S,4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C17H31NO6/c19-9-11-22-13-15-23-14-12-21-10-8-18-17(20)24-16-6-4-2-1-3-5-7-16/h1-2,16,19H,3-15H2,(H,18,20)/b2-1+/t16-/m1/s1

InChI Key

ZOEYSGPCGAYWME-XGBNDESESA-N

Isomeric SMILES

C1C/C=C/CC[C@H](C1)OC(=O)NCCOCCOCCOCCO

Canonical SMILES

C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCO

Origin of Product

United States

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